4-(4-Pentylphenyl)benzoic acid
Overview
Description
4-(4-Pentylphenyl)benzoic acid is an organic compound with the molecular formula C18H20O2. It belongs to the family of benzoic acids and is characterized by the presence of a pentyl group attached to the phenyl ring, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pentylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-pentylphenylboronic acid and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 4-pentylphenylboronic acid and 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Pentylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Esterification: Esters of this compound.
Scientific Research Applications
4-(4-Pentylphenyl)benzoic acid has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials and organic semiconductors.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its structural similarity to biologically active molecules.
Analytical Chemistry: It serves as a reference standard in chromatographic and spectroscopic analyses.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 4-(4-Pentylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hexylphenyl)benzoic acid
- 4-(4-Octylphenyl)benzoic acid
- 4-(4-Butylphenyl)benzoic acid
Comparison
4-(4-Pentylphenyl)benzoic acid is unique due to its specific pentyl group, which imparts distinct physicochemical properties compared to its analogs with different alkyl chain lengths. For example, the length of the alkyl chain can influence the compound’s solubility, melting point, and interaction with biological targets. The pentyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications .
Properties
IUPAC Name |
4-(4-pentylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGQQLFRUKMDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366236 | |
Record name | 4-(4-pentylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-47-4 | |
Record name | 4′-Pentyl[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59662-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-pentylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pentyl-4'-biphenylcarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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